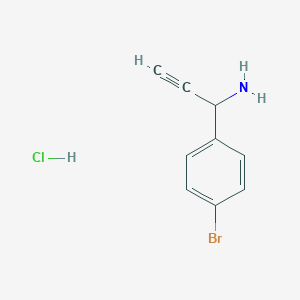

1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)prop-2-yn-1-amine hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride typically involves the reaction of 4-bromobenzyl chloride with propargylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The alkyne group can be oxidized to form different products.

Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of azides or nitriles.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(4-Bromophenyl)prop-2-yn-1-amine; hydrochloride serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

- Alkynylation Reactions : The compound can undergo alkynylation to form more complex structures. It has been utilized in the synthesis of heterocycles and other biologically relevant compounds.

- Cross-Coupling Reactions : Its reactivity allows it to be used in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Synthetic Routes

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Alkynylation | Reaction with organolithium reagents | 66 |

| Cross-Coupling | Utilization of palladium catalysts | Varies |

Medicinal Chemistry

The compound is also investigated for its potential therapeutic applications. Its structure allows for modifications that can lead to derivatives with enhanced biological activities.

Research indicates that derivatives of 1-(4-Bromophenyl)prop-2-yn-1-amine; hydrochloride exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown promise as potential anticancer agents due to their ability to inhibit tumor cell proliferation.

- Antimicrobial Properties : Studies have indicated that certain modifications can enhance antimicrobial efficacy against various pathogens .

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, 1-(4-Bromophenyl)prop-2-yn-1-amine; hydrochloride is explored for use in materials science:

Polymer Chemistry

The compound can be incorporated into polymer matrices, contributing to the development of advanced materials with specific properties such as increased thermal stability and enhanced mechanical strength.

Case Study 1: Synthesis of Heterocycles

A study conducted on the alkynylation reactions involving 1-(4-Bromophenyl)prop-2-yn-1-amine; hydrochloride demonstrated its effectiveness in synthesizing triazoles via a tandem Ugi-Huisgen reaction. The resulting heterocycles exhibited significant biological activity, highlighting the compound's utility in drug development .

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal reported on the synthesis of various derivatives of 1-(4-Bromophenyl)prop-2-yn-1-amine; hydrochloride and their evaluation against bacterial strains. The findings indicated that certain derivatives displayed potent antimicrobial activity, suggesting potential applications in pharmaceutical formulations .

Comparación Con Compuestos Similares

Similar Compounds

N-(1-(4-Bromophenyl)ethyl)prop-2-yn-1-amine;hydrochloride: Similar structure but with an ethyl group instead of a propynyl group.

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a bromomethyl group and a prop-2-yn-1-yloxy group.

Uniqueness

1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride is unique due to its specific alkyne group, which allows for versatile chemical modifications and applications in various fields .

Actividad Biológica

1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. The molecular formula for this compound is C₉H₈BrClN, and it features a bromophenyl group linked to a prop-2-yn-1-amine skeleton. This compound has been studied for its potential applications in various therapeutic areas, including anti-cancer and antibacterial activities.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. In a study evaluating various compounds, derivatives of this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-(4-Bromophenyl)prop-2-yn-1-amines | E. coli | 50 |

| 1-(4-Bromophenyl)prop-2-yn-1-amines | S. aureus | 75 |

| Other derivatives | S. pyogenes | 0.097 |

These findings highlight the compound's potential as a lead structure for developing new antibacterial agents, particularly against resistant strains of bacteria .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells, with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

Electrophilic Properties : The bromine atom in the compound enhances its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes .

Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor of certain enzymes involved in cancer progression and bacterial metabolism, leading to reduced cell viability .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives of 1-(4-Bromophenyl)prop-2-yn-1-amines. One notable study synthesized various derivatives and assessed their antibacterial efficacy against multiple pathogens, including E. coli and S. aureus. The results indicated that modifications to the bromophenyl group significantly influenced biological activity, suggesting avenues for further optimization .

Another study focused on the anticancer potential of these compounds, revealing that specific structural modifications could enhance their cytotoxic effects against cancer cell lines while minimizing toxicity to normal cells .

Propiedades

IUPAC Name |

1-(4-bromophenyl)prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h1,3-6,9H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLBCEDGPNWUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.